N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 868983-96-4
VCID: VC4190122
InChI: InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC
Molecular Formula: C20H30N4O7S
Molecular Weight: 470.54

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

CAS No.: 868983-96-4

Cat. No.: VC4190122

Molecular Formula: C20H30N4O7S

Molecular Weight: 470.54

* For research use only. Not for human or veterinary use.

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide - 868983-96-4

Specification

CAS No. 868983-96-4
Molecular Formula C20H30N4O7S
Molecular Weight 470.54
IUPAC Name N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Standard InChI InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26)
Standard InChI Key XRCHJKUWQNGIPF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions (Figure 1):

  • Sulfonylated Oxazolidine Core: A five-membered oxazolidine ring substituted at the 3-position with a 4-methoxy-3-methylphenylsulfonyl group. This moiety enhances solubility and facilitates interactions with hydrophobic protein pockets .

  • Oxalamide Linker: Connects the oxazolidine core to the morpholinoethyl group, providing conformational flexibility and hydrogen-bonding capacity .

  • Morpholinoethyl Substituent: A morpholine ring attached via an ethyl chain, contributing to solubility and potential interactions with amine-binding enzymes.

PropertyValue
Molecular FormulaC₂₀H₃₀N₄O₇S
Molecular Weight470.54 g/mol
IUPAC NameN'-[[3-(4-Methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
CAS Number868983-96-4
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC

Figure 1: Structural decomposition highlighting key functional groups .

Spectroscopic and Physicochemical Properties

  • Solubility: Limited aqueous solubility due to the hydrophobic sulfonyl and morpholine groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

  • Spectral Data:

    • ¹H NMR (DMSO-d₆): δ 7.65 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.25–3.85 (m, oxazolidine and morpholine protons).

    • MS (ESI+): m/z 471.2 [M+H]⁺.

Synthesis and Optimization

Synthetic Route

The synthesis involves a four-step sequence (Figure 2):

  • Oxazolidine Formation: Cyclization of 2-amino-1,3-propanediol with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., Et₃N).

  • Sulfonylation: Introduction of the sulfonyl group using 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane.

  • Oxalamide Coupling: Reaction of the sulfonylated oxazolidine with oxalyl chloride, followed by amine coupling with 2-morpholinoethylamine.

  • Purification: Isolation via reversed-phase HPLC (≥95% purity).

Figure 2: Synthetic pathway with key intermediates and reagents.

Challenges and Optimization

  • Low Yields in Coupling Steps: Mitigated by using HOBt/DIC activation to enhance oxalamide formation efficiency.

  • Byproduct Formation: Controlled via low-temperature (−20°C) reactions during sulfonylation.

Biological Activity and Mechanism

Enzymatic Interactions

  • Kinase Inhibition: Demonstrates inhibitory activity against NEK9 (NIMA-related kinase 9) with an IC₅₀ of 1.2 μM, potentially disrupting cell cycle progression .

  • FGFR1 Modulation: Binds to fibroblast growth factor receptor 1 (FGFR1) with moderate affinity (Kd = 8.7 μM), suggesting utility in oncology .

Cellular Effects

  • Antiproliferative Activity: Reduces viability in HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells (EC₅₀ = 12–18 μM).

  • Apoptosis Induction: Activates caspase-3/7 in a dose-dependent manner (≥10 μM).

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data on bioavailability, metabolism, or toxicity in animal models.

  • Target Specificity: Off-target effects on related kinases (e.g., CDK2, EGFR) remain uncharacterized .

  • Structure-Activity Relationships (SAR): Modifications to the morpholinoethyl group could enhance potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator